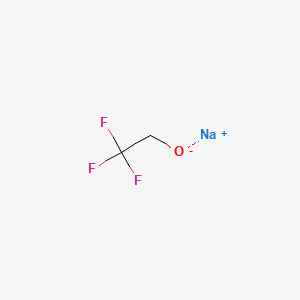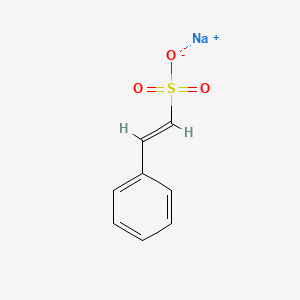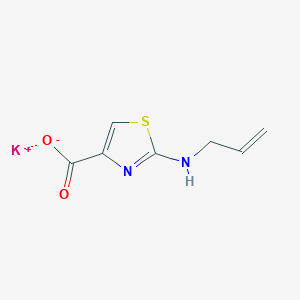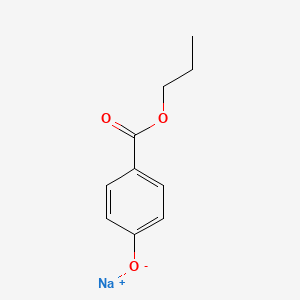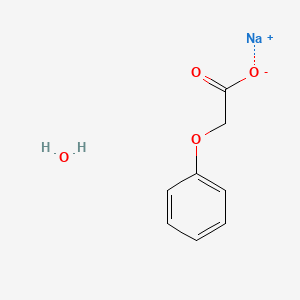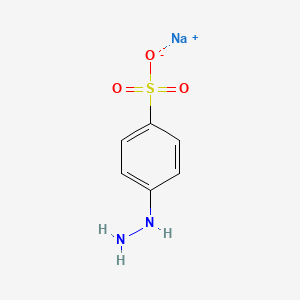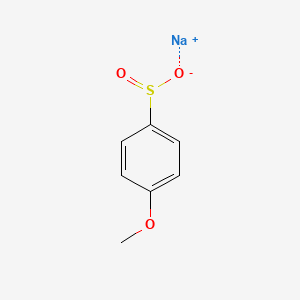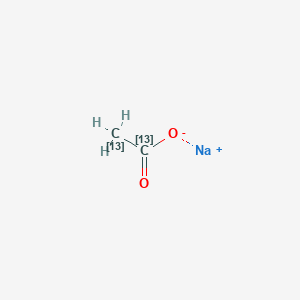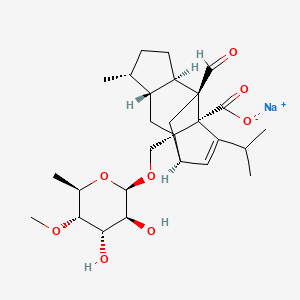
Sordarin sodium salt
Overview
Description
Sordarin sodium salt is an inhibitor of fungal protein synthesis originally isolated from S. araneosa . It binds to elongation factor 2 (EF-2) in the presence of ribosomes and inhibits the uncoupled GTPase activity of equimolar mixtures of EF-2 and ribosomes from C. albicans .
Molecular Structure Analysis
The molecular formula of Sordarin sodium salt is C27H39O8 • Na . It has a formal name of (1R,3aR,4S,4aR,7R,7aR,8aS)-8a- [ [ (6-deoxy-4-O-methyl-β-D-altropyranosyl)oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-1,4-methano-s-indacene-3a(1H)-carboxylic acid, monosodium salt . The structure of Sordarin sodium salt is a tetracyclic diterpene glycoside .Physical And Chemical Properties Analysis
Sordarin sodium salt has a molecular weight of 514.6 g/mol . It is a solid and is soluble in water .Scientific Research Applications
Sordarin Sodium Salt: A Comprehensive Analysis of Scientific Research Applications
Antifungal Treatment in Microscopy Studies: Sordarin sodium salt is utilized as an antifungal compound to treat mycelia in immunofluorescence microscopy studies. This application allows for the observation of fungal structures and processes under the microscope, providing valuable insights into fungal biology and pathology .
2. In Vitro Diphtheria Toxin Sensitivity Assays Researchers employ Sordarin sodium salt in in vitro assays to determine the sensitivity of cells to diphtheria toxin. This application is crucial for understanding the mechanisms of toxin action and developing strategies for toxin neutralization .
3. Inhibition of Protein Synthesis in Pathogenic Fungi Sordarin sodium salt inhibits protein translation in pathogenic fungi such as Candida albicans, Candida glabrata, and Cryptococcus neoformans. By targeting the fungal translation machinery, it offers therapeutic potential against fungal infections .
4. Unique Mode of Action as an Antifungal Agent The compound exhibits a unique mode of action by stabilizing the ribosome/EF2 complex during protein synthesis in fungi. This distinct mechanism sets it apart from typical antifungals that target the cell membrane, making it a promising candidate for new fungicidal agents .
Research on Fungal Translational Machinery: Sordarin sodium salt acts on the elongation step of the translational cycle in fungi, providing a valuable tool for analyzing protein translation events. Its unique interaction with the fungal translational machinery is a key area of research .
Development of New Fungicidal Agents: Due to its unusual bioactivity, Sordarin sodium salt is extensively researched for its potential to develop new fungicidal agents. Modifications to its glycosyl unit and diterpene core are explored to enhance its efficacy .
Mechanism of Action
Target of Action
Sordarin sodium salt is a potent inhibitor of eukaryotic protein synthesis with selectivity for the fungal translation machinery . The primary target of Sordarin is the elongation factor EF-2 , which plays a crucial role in protein synthesis.
Mode of Action
Sordarin sodium salt interacts with its target, EF-2, by blocking ribosomal translocation . It stabilizes the EF2-ribosome complex in a manner similar to that of fusidic acid in the bacterial system . Additional cellular components, including rpP0, an essential protein of the ribosomal large subunit stalk, are involved in its mechanism of action .
Biochemical Pathways
Sordarin sodium salt affects the protein synthesis pathway in fungi . By inhibiting the function of EF-2, it disrupts the elongation step of the translational cycle . This unique mode of action contrasts with typical antifungals, which target the cell membrane .
Pharmacokinetics
It is soluble in water up to 10 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The result of Sordarin sodium salt’s action is the inhibition of protein synthesis in fungi . This leads to an antifungal effect, as it was shown to inhibit in vitro translation in the pathogenic fungi C. albicans, C. glabrata, and C. neoformans .
Action Environment
It is known that the product is stable for 2 years when stored desiccated at -20 °c . Aqueous solutions are stable at –20 °C for at least 6 months . These storage conditions suggest that temperature and humidity could be important environmental factors for the stability of Sordarin sodium salt.
Safety and Hazards
The safety data sheet for Sordarin sodium salt advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The unique mechanism of action of Sordarin sodium salt, acting on the fungal translational machinery, makes it a promising candidate for the development of new antifungal compounds . A recent study has identified a concise pathway in the biosynthesis of Sordarin, disclosing a new strategy used by nature for the formation of the rearranged diterpene skeleton .
properties
IUPAC Name |
sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKWKGTAAZHDW-IGICPMPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sordarin sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



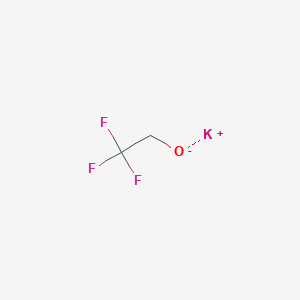



![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
